N-cyclopropyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Description

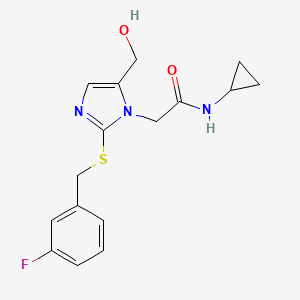

N-cyclopropyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic small molecule characterized by a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a 3-fluorobenzylthio moiety at position 2, and an acetamide side chain appended with a cyclopropyl group.

Properties

IUPAC Name |

N-cyclopropyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O2S/c17-12-3-1-2-11(6-12)10-23-16-18-7-14(9-21)20(16)8-15(22)19-13-4-5-13/h1-3,6-7,13,21H,4-5,8-10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPMTFYSLYDBJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

This compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in inflammatory pathways, thereby reducing inflammation and related diseases.

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties against various pathogens, including fungi and bacteria.

- Antioxidant Properties : The presence of hydroxymethyl and thio groups suggests potential antioxidant activities, which could protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to models with induced inflammation. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed that it exhibited significant activity against Fusarium graminearum, with a minimum inhibitory concentration (MIC) of 215.52 μM. This positions it as a candidate for further development in antifungal therapies.

Case Study 3: Antioxidant Activity

Research demonstrated that the compound effectively scavenged ABTS radicals with an EC50 value of 16.09 μM, indicating strong antioxidant capabilities that may contribute to its protective effects against oxidative damage in cells.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a cyclopropyl group, an imidazole ring, and a hydroxymethyl substituent. Its molecular formula is C_{15}H_{18FN_3O_2S and it has a molecular weight of approximately 325.38 g/mol. The unique structural features contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to N-cyclopropyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide exhibit antimicrobial properties. Studies have shown that imidazole derivatives can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties

Imidazole derivatives have been explored for their anticancer activities. They are believed to interfere with cancer cell metabolism and proliferation by targeting specific enzymes involved in cell growth pathways. Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines .

Neurological Applications

Some imidazole derivatives have been investigated for their potential neuroprotective effects. They may modulate neurotransmitter systems or exert antioxidant effects, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various imidazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations. The results suggest its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

A recent investigation evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.

Core Heterocycle and Substituent Modifications

- Imidazole vs. Thiadiazole/Thiazole-Triazole Systems: The target compound’s imidazole core distinguishes it from thiadiazole derivatives (e.g., compounds 5e–5m in ) and benzoimidazole-triazole hybrids (e.g., compounds 9a–9e in ). Thiadiazoles are known for their electron-deficient aromatic systems, which enhance metabolic stability but may reduce solubility compared to imidazoles with polar hydroxymethyl substituents . The hydroxymethyl group in the target compound likely improves aqueous solubility, a critical factor for bioavailability.

- 3-Fluorobenzylthio vs. Other Arylthio Groups: Compounds 5j (4-chlorobenzylthio) and 5e (4-chlorobenzylthio) in feature halogenated benzylthio groups. Fluorine’s inductive effects may also modulate electronic interactions with biological targets, such as kinases or proteases.

Cyclopropane vs. Cyclopentane/Bulkier Substituents

N-cyclopropyl Acetamide vs. N-cyclopentyl Analog :

A structurally close analog, N-cyclopentyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide (), replaces the cyclopropane with a cyclopentane ring. The cyclopropyl group’s smaller size and higher ring strain may confer greater metabolic stability and altered binding kinetics compared to cyclopentyl derivatives, which could exhibit slower clearance rates due to increased lipophilicity .Comparison with Aryl-Thiazole-Triazole Systems :

Compounds 9a–9e () incorporate triazole and thiazole rings linked to benzoimidazole. These systems prioritize π-π stacking and hydrogen-bonding interactions, whereas the target compound’s imidazole-thioether-acetamide scaffold may favor hydrophobic interactions and steric complementarity in binding pockets .

Key Observations :

- The target compound’s hydroxymethyl group may confer superior solubility compared to thiadiazole derivatives (e.g., 5j), which lack polar substituents.

- Yields for thiadiazole analogs (72–88% in ) suggest efficient synthetic routes, whereas imidazole-based systems (like the target) might require optimized conditions due to ring sensitivity.

Q & A

Basic: What are the key considerations in synthesizing N-cyclopropyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide to ensure high yield and purity?

Answer:

The synthesis involves multi-step reactions requiring precise control of conditions such as temperature, inert atmospheres (e.g., nitrogen), and stoichiometric ratios. Key steps include:

- Imidazole ring formation : Utilize copper-catalyzed cycloaddition or condensation reactions under reflux, as seen in analogous imidazole derivatives .

- Thioether linkage : Introduce the 3-fluorobenzylthio group via nucleophilic substitution, ensuring minimal oxidation by maintaining anhydrous conditions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the target compound and remove byproducts like unreacted intermediates or sulfur-containing impurities .

Monitoring via TLC (hexane:ethyl acetate, 8:2) at each stage ensures reaction progression .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

Answer:

Discrepancies often arise from tautomerism in the imidazole ring or solvent-induced shifts. Strategies include:

- Cross-validation : Compare experimental NMR (¹H/¹³C) and IR spectra with computational predictions (DFT-based tools like Gaussian) .

- Crystallographic confirmation : Use single-crystal X-ray diffraction (via SHELX programs) to resolve ambiguous proton assignments, particularly for hydroxymethyl or cyclopropyl groups .

- Deuteration studies : Replace exchangeable protons (e.g., -OH) with deuterium to simplify splitting patterns in NMR .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, S-C at ~650 cm⁻¹) and hydroxyl stretches (~3200–3500 cm⁻¹) .

- NMR spectroscopy : ¹H NMR confirms substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm; fluorobenzyl aromatic protons at δ 6.8–7.4 ppm). ¹³C NMR detects quaternary carbons (e.g., imidazole C2 at ~142 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₀FN₃O₂S: 378.1285) .

Advanced: What strategies are effective in analyzing the structure-activity relationship (SAR) of this compound's derivatives?

Answer:

- Substituent variation : Systematically modify the 3-fluorobenzylthio or hydroxymethyl groups and assay biological activity (e.g., IC₅₀ in enzyme inhibition). For example, replacing fluorine with chlorine alters lipophilicity and target binding .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the imidazole ring, hydrophobic contacts with cyclopropyl) .

- Meta-analysis : Compare with analogs (e.g., N-ethyl vs. N-cyclopropyl derivatives) to correlate structural features (e.g., steric bulk) with pharmacokinetic parameters like metabolic stability .

Basic: What are the common impurities formed during the synthesis, and how are they identified?

Answer:

- Oxidation byproducts : Sulfoxide or sulfone derivatives of the thioether group, detectable via HPLC (C18 column, UV at 254 nm) or LC-MS .

- Incomplete cyclization : Linear intermediates with unclosed imidazole rings, identified by anomalous NMR shifts (e.g., NH protons at δ 10–12 ppm) .

- Residual solvents : Ethyl acetate or DMF traces quantified via GC-MS .

Advanced: How can computational methods like molecular docking predict the compound's interaction with biological targets?

Answer:

- Target preparation : Retrieve protein structures (e.g., kinases from PDB) and optimize protonation states using tools like PROPKA .

- Docking simulations : Perform flexible docking (Glide SP/XP mode) to explore binding poses, prioritizing interactions like π-π stacking with fluorobenzyl or hydrogen bonds with acetamide .

- MD validation : Run 100-ns molecular dynamics simulations (AMBER) to assess binding stability, focusing on RMSD fluctuations (<2 Å indicates robust binding) .

Basic: What reaction conditions (solvent, catalyst, temperature) optimize the formation of the imidazole ring in this compound?

Answer:

- Solvent : Use tert-butanol/water (3:1) for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enhancing regioselectivity .

- Catalyst : 10 mol% Cu(OAc)₂ for efficient cyclization without side reactions .

- Temperature : Reflux (~80°C) for 6–8 hours ensures complete imidazole ring closure while minimizing decomposition .

Advanced: How do substituents on the benzylthio group influence the compound's pharmacokinetics and metabolic stability?

Answer:

- Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability by reducing CYP450-mediated oxidation. Fluorine’s electronegativity also strengthens target binding via dipole interactions .

- Hydrophobic substituents (e.g., -CF₃) : Increase logP values, improving blood-brain barrier penetration but risking hepatotoxicity. Balance via Hammett σ values during design .

- In vitro assays : Test microsomal stability (human liver microsomes) and correlate with substituent Hammett parameters to predict in vivo behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.